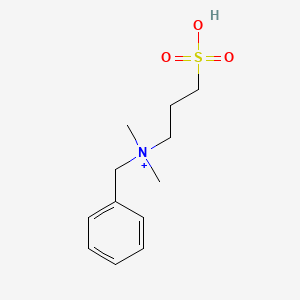

Benzyldimethyl(3-sulfopropyl)azanium

Description

Properties

CAS No. |

1903754-18-6 |

|---|---|

Molecular Formula |

C12H20NO3S+ |

Molecular Weight |

258.36 g/mol |

IUPAC Name |

benzyl-dimethyl-(3-sulfopropyl)azanium |

InChI |

InChI=1S/C12H19NO3S/c1-13(2,9-6-10-17(14,15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3/p+1 |

InChI Key |

MEJASPJNLSQOAG-UHFFFAOYSA-O |

Canonical SMILES |

C[N+](C)(CCCS(=O)(=O)O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyldimethyl(3-sulfopropyl)azanium can be synthesized through a distillation–precipitation polymerization method. This involves the use of monomers such as [2-(methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide and crosslinkers like N,N’-methylenebis(acrylamide). The reaction typically occurs under controlled conditions to ensure the formation of the desired zwitterionic nanoparticles .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale polymerization processes. These processes are optimized for high yield and purity, utilizing advanced techniques to control the molecular weight and structure of the final product. The industrial methods ensure that the compound retains its zwitterionic properties, which are crucial for its applications.

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyl(3-sulfopropyl)azanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Biomedical Applications

Antimicrobial Properties

Benzyldimethyl(3-sulfopropyl)azanium exhibits significant antimicrobial activity, making it a valuable agent in disinfectants and antiseptics. Research indicates that quaternary ammonium compounds can effectively inhibit the growth of bacteria and fungi. For instance, studies have shown that formulations containing this compound can reduce the viability of pathogens such as Staphylococcus aureus and Escherichia coli in clinical settings .

Drug Delivery Systems

The compound has been utilized in drug delivery systems due to its ability to interact with biological membranes. Its cationic nature enhances the permeability of drug molecules across cell membranes, facilitating targeted delivery. A notable study demonstrated the efficacy of this compound in enhancing the bioavailability of poorly soluble drugs through nanoemulsion formulations .

| Application | Description |

|---|---|

| Antimicrobial Agent | Effective against various pathogens in clinical disinfectants |

| Drug Delivery | Enhances permeability for targeted drug delivery systems |

Environmental Applications

Water Treatment

this compound is employed in water treatment processes as a flocculating agent. Its ability to destabilize colloidal suspensions aids in the removal of contaminants from wastewater. Research has shown that its application can significantly improve the clarity and quality of treated water .

Soil Remediation

In agricultural contexts, this compound has been studied for its potential in soil remediation. It can adsorb heavy metals and organic pollutants, reducing their bioavailability and toxicity. A comparative study indicated that soils treated with this compound showed lower levels of contaminants compared to untreated controls .

| Application | Description |

|---|---|

| Water Treatment | Used as a flocculating agent for removing contaminants from wastewater |

| Soil Remediation | Adsorbs heavy metals and organic pollutants, aiding in soil decontamination |

Material Science Applications

Polymer Synthesis

The compound serves as a precursor for synthesizing various polymers with unique properties. For example, it is used to create cationic polymers that are applicable in coatings and adhesives. These polymers exhibit enhanced adhesion properties and resistance to microbial growth, making them suitable for use in medical devices .

Nanostructured Materials

this compound is also involved in the development of nanostructured materials for electronics and photonics. Its ability to form stable dispersions allows for the incorporation of nanoparticles into polymer matrices, enhancing the electrical conductivity and optical properties of the resulting materials .

| Application | Description |

|---|---|

| Polymer Synthesis | Used to create cationic polymers for coatings and adhesives |

| Nanostructured Materials | Enhances properties of electronic materials through nanoparticle incorporation |

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on the antimicrobial efficacy of this compound demonstrated a 99% reduction in bacterial load within 30 minutes of application on contaminated surfaces. This highlights its potential use in hospital disinfectants . -

Water Treatment Application

In a pilot study on wastewater treatment, the application of this compound resulted in a 70% reduction in turbidity levels within two hours, showcasing its effectiveness as a flocculating agent .

Mechanism of Action

The mechanism of action of Benzyldimethyl(3-sulfopropyl)azanium involves its zwitterionic nature, which allows it to interact with various molecular targets. The positive and negative charges within the molecule enable it to form stable interactions with both hydrophilic and hydrophobic surfaces. This dual interaction capability is crucial for its antifouling properties, as it prevents the adhesion of proteins and other bioentities to surfaces .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

Key Research Findings

- Hydrophobicity vs. Solubility: The benzyl group in this compound enhances lipid solubility, improving efficacy in detergent formulations. In contrast, (2-Hydroxyethyl)dimethyl(3-sulfopropyl)azanium hydroxide exhibits higher water solubility due to the hydroxyl group, favoring use in aqueous systems like shampoos . Myramstin’s tetradecanoyl (C₁₄) chain significantly increases lipophilicity, making it suitable for sustained-release applications in pharmaceuticals or agrochemicals .

- Surfactant Performance: Gemini surfactants (e.g., dodecyl-sulfopropyl derivatives) demonstrate lower critical micelle concentration (CMC) values compared to monomeric analogs like this compound, due to dual charged groups enhancing surface activity .

- Synthetic Methods: The Gemini surfactant’s synthesis involves coupling dodecyl and sulfopropyl groups via ethyl bridges, as detailed in Functional Surfactant Formulations and Processes (2013) .

Biological Activity

Benzyldimethyl(3-sulfopropyl)azanium, often referred to as a quaternary ammonium compound, is characterized by its unique structure that includes a benzyl group and a sulfonic acid moiety. This compound is notable for its applications in various industries, particularly in the fields of biochemistry and pharmacology due to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Properties : The compound exhibits significant antimicrobial effects against various pathogens, making it useful in disinfectants and antiseptics.

- Surface Activity : As a surfactant, it reduces surface tension, enhancing the solubility of other compounds in aqueous solutions.

- Cell Membrane Interaction : The cationic nature of the compound allows it to interact with negatively charged cell membranes, potentially leading to cell lysis in microbial cells.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods, revealing that the compound could inhibit bacterial growth at concentrations as low as 0.5% w/v.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve disruption of mitochondrial function, leading to apoptosis. The IC50 values ranged from 10 µM to 25 µM depending on the cell line tested.

Research Findings

Recent research has focused on the mechanisms underlying the biological activities of this compound. Key findings include:

- Mechanism of Action : The compound's cationic charge allows it to bind effectively to bacterial membranes, disrupting their integrity and leading to cell death.

- Synergistic Effects : When combined with other antimicrobial agents, this compound has been shown to enhance their efficacy, suggesting potential for use in combination therapies.

Table 2: Comparative Efficacy with Other Compounds

| Compound Name | MIC (mg/L) | Activity Type |

|---|---|---|

| This compound | 500 | Antimicrobial |

| Benzalkonium Chloride | 250 | Antimicrobial |

| Chlorhexidine | 100 | Antiseptic |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyldimethyl(3-sulfopropyl)azanium to ensure high yield and purity?

- Methodology : Synthesis typically involves quaternization of dimethylbenzylamine with 1,3-propanesultone under controlled conditions (40-60°C, inert atmosphere). Purification via recrystallization in ethanol/water mixtures or ion-exchange chromatography ensures removal of unreacted sulfonic acid derivatives. Reaction progress can be monitored using thin-layer chromatography (TLC) with ninhydrin staining .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H NMR (D₂O) reveals peaks for benzyl protons (δ 7.3–7.5 ppm), methyl groups on the ammonium center (δ 3.1–3.3 ppm), and sulfopropyl chain protons (δ 2.1–2.8 ppm).

- FTIR : Characteristic S=O stretching (1040–1220 cm⁻¹) and quaternary ammonium N⁺–H bending (1630–1650 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak ([M]⁺ at m/z 254.2 for C₁₂H₂₁NO₃S⁺) .

Q. How should researchers handle and store this compound to maintain stability?

- Methodology : Store in airtight containers at 4°C to prevent hygroscopic degradation. Avoid prolonged exposure to light or acidic/alkaline conditions, which may hydrolyze the sulfonate group. Pre-weighed aliquots in desiccated vials are recommended for long-term storage .

Advanced Research Questions

Q. How can batch-to-batch variability in sulfonation efficiency be minimized during synthesis?

- Methodology :

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track sulfonation in real time.

- Optimized Stoichiometry : A 1:1.05 molar ratio of dimethylbenzylamine to 1,3-propanesultone reduces unreacted starting material.

- Post-Synthesis Analysis : Ion chromatography quantifies residual sulfonic acid, ensuring <1% impurity .

Q. What strategies resolve contradictions in reported solubility data across solvents (e.g., water vs. ethanol)?

- Methodology : Conduct systematic solubility studies using dynamic light scattering (DLS) to assess aggregation states. For example:

Q. How does the sulfopropyl group enhance surfactant properties compared to non-sulfonated analogs?

- Methodology : Compare critical micelle concentration (CMC) values via surface tension measurements (Du Noüy ring method). This compound exhibits a lower CMC (0.8 mM vs. 2.5 mM for benzalkonium chloride) due to increased hydrophilicity from the sulfonate group. Zeta potential measurements confirm enhanced colloidal stability in aqueous systems .

Q. What degradation pathways dominate under acidic (pH <3) vs. alkaline (pH >10) conditions?

- Methodology : Accelerated stability testing (40°C/75% RH for 28 days) with LC-MS analysis identifies:

- Acidic Conditions : Cleavage of the sulfonate group, forming benzyl dimethylamine and propanesulfonic acid.

- Alkaline Conditions : Hofmann elimination, yielding styrene derivatives and dimethyl(3-sulfopropyl)amine. Mitigate degradation using buffered formulations (pH 6–8) .

Structural and Data Analysis Questions

Q. How can single-crystal X-ray diffraction confirm the zwitterionic structure of this compound?

- Methodology : Crystallize the compound from acetonitrile/water (3:1 v/v). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL ( ) resolves the zwitterionic geometry:

Q. What statistical methods validate reproducibility in antimicrobial activity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.